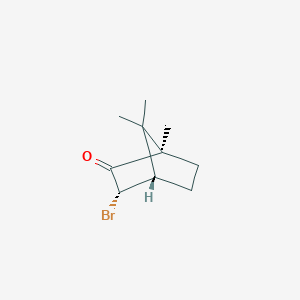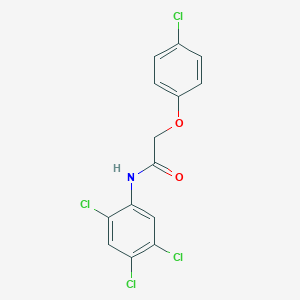
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as fenoxaprop-P-ethyl, is a selective herbicide used to control annual and perennial grass weeds in various crops. This compound belongs to the aryloxyphenoxypropionate class of herbicides and is widely used in agriculture due to its effectiveness and low toxicity to humans and animals.
Mécanisme D'action
Fenoxaprop-P-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. Fenoxaprop-P-ethyl is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to the herbicide than in broadleaf plants.
Effets Biochimiques Et Physiologiques
Fenoxaprop-P-ethyl has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, studies have shown that exposure to fenoxaprop-P-ethyl can cause mild skin and eye irritation. In plants, fenoxaprop-P-ethyl causes a disruption of lipid metabolism, which leads to a reduction in membrane integrity and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoxaprop-P-ethyl is a widely used herbicide in agriculture, and its effectiveness has been well established. In laboratory experiments, fenoxaprop-P-ethyl can be used to study the effects of herbicides on plant metabolism and the environment. One limitation of using fenoxaprop-P-ethyl in lab experiments is that it is a relatively specific herbicide, and its effects may not be representative of other herbicides or environmental stressors.
Orientations Futures
There are several potential future directions for research on fenoxaprop-P-ethyl. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of fenoxaprop-P-ethyl on soil and water systems. Additionally, there is a need for further research on the potential impact of fenoxaprop-P-ethyl on non-target organisms and the environment. Finally, the development of new analytical methods for detecting fenoxaprop-P-ethyl and its metabolites in environmental samples could improve our understanding of its fate and transport in the environment.
Méthodes De Synthèse
Fenoxaprop-P-ethyl is synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to form fenoxaprop-P-ethyl. The synthesis of fenoxaprop-P-ethyl is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grass weeds in various crops, including rice, wheat, maize, and soybean. Research has also been conducted to determine the fate and transport of fenoxaprop-P-ethyl in soil and water systems, as well as its potential impact on non-target organisms.
Propriétés
Numéro CAS |
327071-46-5 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
Formule moléculaire |
C14H9Cl4NO2 |
Poids moléculaire |
365 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
Clé InChI |
LLYCFUILTVWQDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




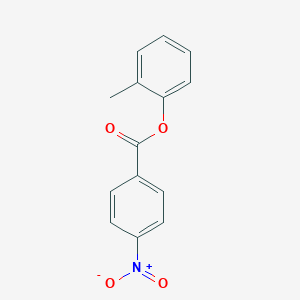


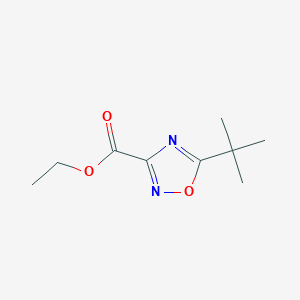
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

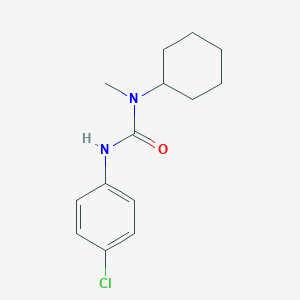


![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)
